molecular formula C22H27N3O2 B5418895 N-(3-amino-3-oxopropyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide

N-(3-amino-3-oxopropyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide

Cat. No. B5418895
M. Wt: 365.5 g/mol
InChI Key: YBXRUYVQOPIYJI-UHFFFAOYSA-N
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Description

N-(3-amino-3-oxopropyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide, also known as RO-5166017, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of indane carboxamides and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The mechanism of action of N-(3-amino-3-oxopropyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide involves its binding to the sigma-1 receptor, which results in the modulation of various signaling pathways. This, in turn, leads to the activation of neuroprotective mechanisms and the inhibition of neurotoxic processes.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of calcium influx, and the regulation of ion channels. It has also been found to have neuroprotective effects, including the prevention of neuronal death and the reduction of oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-amino-3-oxopropyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide in lab experiments include its high affinity for the sigma-1 receptor, its ability to modulate various signaling pathways, and its neuroprotective effects. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its pharmacological properties.

Future Directions

There are several future directions for research on N-(3-amino-3-oxopropyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide, including the development of new drugs that target the sigma-1 receptor, the investigation of its potential applications in the treatment of neurodegenerative diseases, and the exploration of its role in other cellular processes. Additionally, further research is needed to fully understand the pharmacological properties of this compound and its potential limitations in drug development.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. Its high affinity for the sigma-1 receptor, its ability to modulate various signaling pathways, and its neuroprotective effects make it a promising candidate for further research. However, further studies are needed to fully understand its pharmacological properties and potential limitations.

Synthesis Methods

The synthesis of N-(3-amino-3-oxopropyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide involves a multi-step process that starts with the reaction of 2-bromoindan-1-one with methylamine to yield N-methyl-2-indanone. This intermediate is then reacted with 2-bromo-N-methyl-N-(2-phenylethyl)acetamide to form the final product, this compound.

Scientific Research Applications

N-(3-amino-3-oxopropyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has been extensively studied for its potential applications in drug development, particularly in the field of neuroscience. It has been found to have a high affinity for the sigma-1 receptor, a protein that is involved in a variety of cellular processes, including neurotransmitter release, calcium signaling, and ion channel regulation.

properties

IUPAC Name

N-(3-amino-3-oxopropyl)-2-[methyl(2-phenylethyl)amino]-1,3-dihydroindene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-25(14-12-17-7-3-2-4-8-17)22(21(27)24-13-11-20(23)26)15-18-9-5-6-10-19(18)16-22/h2-10H,11-16H2,1H3,(H2,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXRUYVQOPIYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=C1)C2(CC3=CC=CC=C3C2)C(=O)NCCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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